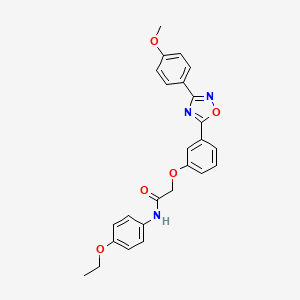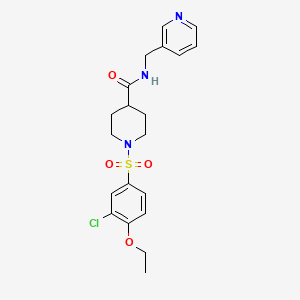
1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carboxamide, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which have been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carboxamide is not fully understood. However, it has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. By inhibiting COX-2, 1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carboxamide may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carboxamide has been found to exhibit a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of tumor cells in vitro and in vivo. Additionally, 1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carboxamide has been found to have a neuroprotective effect in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
One of the advantages of 1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carboxamide is its well-established synthesis method, which allows for easy access to the compound. Additionally, its wide range of biological activities makes it a potentially useful compound for a variety of experiments. However, one limitation of 1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carboxamide is its relatively low potency compared to other COX-2 inhibitors. This may limit its usefulness in certain experiments.
未来方向
There are a number of potential future directions for research on 1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carboxamide. One possible direction is to further investigate its anti-tumor properties, as it has been found to inhibit the growth of tumor cells. Another direction is to explore its potential use as a neuroprotective agent, as it has been found to have a neuroprotective effect in animal models of stroke and traumatic brain injury. Additionally, further studies could be conducted to better understand its mechanism of action and to identify any potential side effects or limitations.
合成方法
The synthesis of 1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carboxamide involves the reaction of 1-(3-chloro-4-methoxyphenyl)piperidin-4-amine with sulfonyl chloride. The resulting product is then treated with ammonium carbonate to yield 1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carboxamide. This synthesis method has been well-established and has been used in numerous studies.
科学研究应用
1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. These properties make it a potentially useful compound for the treatment of various diseases and conditions.
属性
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-2-28-19-6-5-17(12-18(19)21)29(26,27)24-10-7-16(8-11-24)20(25)23-14-15-4-3-9-22-13-15/h3-6,9,12-13,16H,2,7-8,10-11,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFQDGVSYSENLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~4~-(3-pyridylmethyl)-4-piperidinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7693942.png)
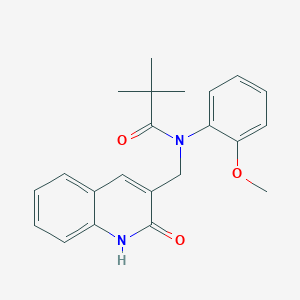


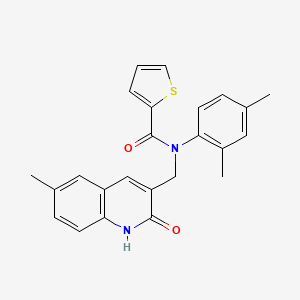
![N-(4-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693988.png)



![5-((1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7694005.png)
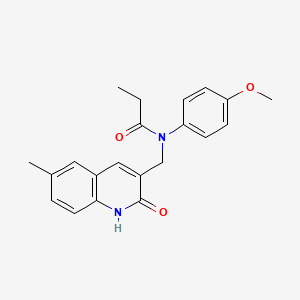
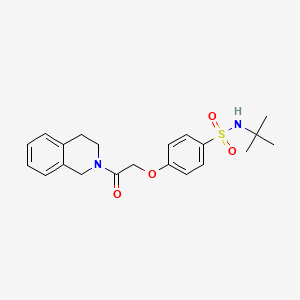
![N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694022.png)
